4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H3ClN2O3 |
|---|---|
Molecular Weight |
198.56 g/mol |
IUPAC Name |
4-chloro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-4-3(1-2-9-5)13-6(10-4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
CZEOFBNKSTZEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The core precursor, 2-amino-5-bromo-3-hydroxypyridine , is synthesized via bromination of a protected or masked form of pyridine, such as oxazolone derivatives, which are hydrolyzed under basic conditions to yield the amino-hydroxy pyridine. Notably, the bromination is performed on oxazolone rings, which are then hydrolyzed to produce the desired amino-hydroxy pyridine with high yields (~94%).
Formation of the Oxazolo Derivative
The key step involves heating the amino-hydroxy pyridine with suitable acids (e.g., 4-cyanobenzoic acid) in a high-temperature environment (around 200°C) using a solid acid catalyst like PPSE (Polyphosphoric acid ester) . This facilitates cyclization, forming the fused oxazolo[4,5-b]pyridine ring system. The reaction proceeds via nucleophilic attack of the amino group on the activated acid derivative, leading to ring closure and formation of the oxazolo derivative with yields around 93%.
Introduction of Functional Groups
Further modifications include substituting the carboxylic acid moiety onto the pyridine ring through Heck reactions or similar coupling strategies, allowing for the attachment of various substituents, such as piperidinyl groups, to enhance biological activity or alter physicochemical properties.
Chlorination and Carboxylation Strategies
Chlorination of the Oxazolo-Pyridine Framework
The chlorination step involves electrophilic substitution on the oxazolo[4,5-b]pyridine ring, often achieved by treating the precursor with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . For instance, the synthesis of 4-chloro-1,3-oxazole-2-carboxylic acid is accomplished by chlorinating the oxazolone ring with SOCl₂ in dichloromethane (DCM), followed by hydrolysis to introduce the carboxylic acid group.
Reaction Conditions and Catalysts
Key Intermediates and Their Roles
- Oxazolone derivatives serve as masked precursors, facilitating selective bromination and subsequent ring opening.
- Amino-hydroxy pyridine intermediates enable ring closure reactions to form the fused heterocyclic system.
- Chlorinated oxazoles act as electrophilic intermediates for further functionalization, such as attaching carboxylic groups or other substituents.
Summary of the Synthetic Route
The most efficient pathway involves:
- Preparation of 2-amino-5-bromo-3-hydroxypyridine via bromination of a protected pyridine derivative.
- Hydrolysis of the brominated oxazolone to yield the amino-hydroxy pyridine.
- Cyclization with acids like 4-cyanobenzoic acid in high-temperature conditions using solid acid catalysts (PPSE) to form the oxazolo[4,5-b]pyridine core.
- Chlorination of the heterocyclic system using SOCl₂ or PCl₅ to introduce the chloro substituent at the desired position.
- Oxidation or hydrolysis steps to install the carboxylic acid group at the appropriate position.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogs, their molecular properties, and synthesis
Biological Activity
4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused oxazole and pyridine ring system. Its unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic effects.
- Molecular Formula: C7H3ClN2O3
- Molecular Weight: 198.56 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=CN=C(C2=C1OC(=N2)C(=O)O)Cl
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that it exhibits notable efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | |
| S. aureus | Bacteriostatic | |
| A. flavus | Antifungal | |
| A. niger | Antifungal |
The presence of the chlorine atom at the 4-position of the oxazole ring is believed to enhance its antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential as an antiviral agent. It has been tested against various viruses with promising results.
These findings suggest that the compound may inhibit viral replication through interaction with viral enzymes or host cell receptors.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within biological systems. This binding modulates the activity of enzymes or receptors implicated in disease pathways:
- Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with receptors that regulate cellular processes related to inflammation and infection.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed significant bacteriostatic effects against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antiviral Action : Another research effort focused on evaluating the antiviral properties against ZIKV and DENV-2, revealing that the compound significantly reduced viral load in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
